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Executive Summary
4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) is a semi-synthetic tryptamine that is widely

recognized as a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary

psychoactive metabolite of psilocybin. This document provides a comprehensive technical

overview of the receptor binding profile of 4-AcO-DMT and its active metabolite, psilocin.

Quantitative data from in vitro binding and functional assays are presented, alongside detailed

experimental methodologies. Furthermore, key signaling pathways associated with the primary

psychedelic effects are visualized to facilitate a deeper understanding of their mechanisms of

action.

Introduction
4-AcO-DMT is of significant interest to the scientific community due to its structural similarity to

psilocybin and its rapid conversion to psilocin in vivo.[1][2] Understanding its direct and indirect

interactions with neuronal receptors is crucial for elucidating its pharmacological effects and

therapeutic potential. This guide focuses on the quantitative characterization of these

interactions, primarily at serotonin (5-HT) receptors, which are the main targets of classic

psychedelics.
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Upon administration, 4-AcO-DMT is rapidly deacetylated by esterases to form psilocin.[1] This

metabolic conversion is a critical aspect of its pharmacology, as psilocin is the primary

molecule responsible for the subjective psychedelic effects.[3] Rodent studies have confirmed

that 4-AcO-DMT functions as a prodrug for psilocin, similar to the dephosphorylation of

psilocybin.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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